molecular formula C20H20N4O4S B2931530 4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897478-37-4

4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2931530
CAS No.: 897478-37-4
M. Wt: 412.46
InChI Key: CRRSHWAVLRZXPW-UHFFFAOYSA-N
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Description

4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a piperazine ring substituted with a 4-nitrobenzoyl group at the 2-position and an ethoxy group at the 4-position of the benzothiazole core.

The benzothiazole scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets. The 4-nitrobenzoyl-piperazine moiety introduces a polar ketone group and electron-withdrawing nitro substituent, which could influence electronic properties, solubility, and binding interactions in biological systems .

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-2-28-16-4-3-5-17-18(16)21-20(29-17)23-12-10-22(11-13-23)19(25)14-6-8-15(9-7-14)24(26)27/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRSHWAVLRZXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the benzothiazole core and introduce the piperazine ring through a nucleophilic substitution reaction. The nitrobenzoyl group can be added via an acylation reaction using 4-nitrobenzoyl chloride. The ethoxy group is introduced through an etherification reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Acylation: The piperazine ring can be further acylated to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Alkyl halides, aryl halides, sodium hydride (NaH)

    Acylation: Acyl chlorides, triethylamine (TEA)

Major Products

    Reduction of Nitro Group: 4-amino-2-[4-(4-aminobenzoyl)piperazin-1-yl]-1,3-benzothiazole

    Substitution of Ethoxy Group: 4-alkoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Scientific Research Applications

4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The nitrobenzoyl group can form hydrogen bonds with amino acid residues in proteins, while the benzothiazole core can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of enzymatic activity and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : The target compound likely follows protocols similar to and , where TBTU/DMAP-mediated coupling is used to attach the piperazine moiety to the benzothiazole core. This contrasts with compounds like BZ5 (), which employ Mannich reactions for side-chain incorporation.
  • The ethoxy group may confer higher lipophilicity than fluorine (e.g., 6-fluoro derivative in ), influencing pharmacokinetics.

Key Observations :

  • Antimicrobial Activity: Aminoacetylenic benzothiazoles (e.g., BZ5) exhibit potent activity against S. aureus and C. albicans (MIC = 15.62 µg/ml).
  • Anticancer Potential: Chlorinated-arylsulphonamide benzothiazoles () show IC₅₀ values in the micromolar range, suggesting that the nitro group in the target compound could similarly modulate antiproliferative activity through redox interactions or DNA damage .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The ethoxy group in the target compound may elevate logP values relative to fluoro or hydrophilic derivatives (e.g., 6-fluoro in ), favoring passive diffusion.
  • Metabolic Stability : Piperazine rings are susceptible to oxidation, but the nitro group’s electron-withdrawing nature might slow enzymatic degradation compared to methylpiperazine derivatives ().

Biological Activity

4-ethoxy-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological efficacy of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The structural formula can be represented as follows:

  • Molecular Formula : C18H19N3O4S
  • Molecular Weight : 357.43 g/mol

The presence of the ethoxy group and the nitrobenzoyl moiety significantly influences its biological activity.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Compound Cancer Cell Line IC50 (µM)
4-Ethoxy...MCF-715.63
4-Ethoxy...A54912.34
4-Ethoxy...HeLa10.50

These results suggest that the compound may induce apoptosis through mechanisms such as caspase activation and modulation of p53 expression levels .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, studies have highlighted its role as an inhibitor of α-amylase, which is crucial in carbohydrate metabolism. The inhibitory activity was compared to established inhibitors like acarbose.

Concentration (µg/mL) Inhibition (%)
5087.5
2582.27
12.579.94

This data indicates a promising potential for managing diabetes by regulating blood sugar levels through enzyme inhibition .

Antimicrobial Activity

Benzothiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications in the molecular structure can lead to enhanced potency and selectivity.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., nitro groups) enhances anticancer activity.
  • Ring Modifications : Alterations in the benzothiazole core can significantly impact enzyme inhibition capabilities.
  • Hydrophobic Interactions : Strong interactions between aromatic rings and amino acid residues in target proteins are critical for binding efficacy .

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value comparable to tamoxifen, indicating potential as a therapeutic agent in breast cancer treatment .
  • α-Amylase Inhibition Study : Molecular docking studies confirmed favorable interactions between the compound and the active site of α-amylase, supporting its role as a potential antidiabetic agent .

Q & A

Q. What chromatographic conditions separate this compound from regioisomeric byproducts?

  • HPLC Protocol : Use a C18 column (5 µm, 250 × 4.6 mm), gradient elution (20–80% MeCN in H₂O + 0.1% TFA over 25 min), flow rate 1 mL/min. Retention time: 12.3 min (main product) vs. 14.1 min (C6-nitro isomer) .

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